molecular formula C7H8FN3O B090897 (4-Fluoroanilino)urea CAS No. 16901-37-4

(4-Fluoroanilino)urea

Cat. No.: B090897
CAS No.: 16901-37-4
M. Wt: 169.16 g/mol
InChI Key: RICCMRNYTVYJMO-UHFFFAOYSA-N
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Description

(4-Fluoroanilino)urea is an organic compound that features a urea moiety substituted with a 4-fluoroaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoroanilino)urea typically involves the reaction of 4-fluoroaniline with an isocyanate or a urea derivative. One common method is the reaction of 4-fluoroaniline with urea in the presence of a catalyst under controlled temperature and pressure conditions. The reaction can be represented as follows:

4-Fluoroaniline+UreaThis compound\text{4-Fluoroaniline} + \text{Urea} \rightarrow \text{this compound} 4-Fluoroaniline+Urea→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as mixing, heating, and purification to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoroanilino)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(4-Fluoroanilino)urea has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Fluoroanilino)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroaniline: A precursor to (4-Fluoroanilino)urea, used in similar applications.

    4-Chloroaniline: Similar structure but with a chlorine atom instead of fluorine.

    4-Bromoaniline: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

This compound is unique due to the presence of both the urea and fluoroaniline moieties, which confer distinct chemical and biological properties. The fluoro group enhances the compound’s stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

(4-fluoroanilino)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN3O/c8-5-1-3-6(4-2-5)10-11-7(9)12/h1-4,10H,(H3,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICCMRNYTVYJMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NNC(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396464
Record name (4-fluoroanilino)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16901-37-4
Record name (4-fluoroanilino)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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